2-(3,4-dimethylphenoxy)-N'-[(E)-(2-methoxy-5-nitrophenyl)methylidene]acetohydrazide
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Overview
Description
2-(3,4-dimethylphenoxy)-N’-[(E)-(2-methoxy-5-nitrophenyl)methylidene]acetohydrazide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a dimethylphenoxy group and a methoxy-nitrophenyl group connected through an acetohydrazide linkage.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-dimethylphenoxy)-N’-[(E)-(2-methoxy-5-nitrophenyl)methylidene]acetohydrazide typically involves a multi-step process. The initial step often includes the preparation of 2-(3,4-dimethylphenoxy)acetohydrazide, which is then reacted with 2-methoxy-5-nitrobenzaldehyde under specific conditions to form the final product. The reaction conditions may include the use of solvents such as ethanol or methanol and catalysts to facilitate the reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle potentially hazardous reagents.
Chemical Reactions Analysis
Types of Reactions
2-(3,4-dimethylphenoxy)-N’-[(E)-(2-methoxy-5-nitrophenyl)methylidene]acetohydrazide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: This reaction involves the replacement of one functional group with another.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
Chemistry: It can be used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: It may have potential as a biochemical probe or as a precursor for biologically active compounds.
Medicine: Research may explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It could be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(3,4-dimethylphenoxy)-N’-[(E)-(2-methoxy-5-nitrophenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biochemical pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
2-[2-(3,5-Dimethylphenoxy)ethylthio]pyrimidin-4(3H)-ones: This compound has a similar phenoxy group but differs in its overall structure and functional groups.
2-(2,4-Dimethylphenoxy)acetohydrazide: This compound shares the dimethylphenoxy group but lacks the methoxy-nitrophenyl group present in 2-(3,4-dimethylphenoxy)-N’-[(E)-(2-methoxy-5-nitrophenyl)methylidene]acetohydrazide.
Uniqueness
The uniqueness of 2-(3,4-dimethylphenoxy)-N’-[(E)-(2-methoxy-5-nitrophenyl)methylidene]acetohydrazide lies in its specific combination of functional groups, which may confer unique chemical and biological properties
Properties
Molecular Formula |
C18H19N3O5 |
---|---|
Molecular Weight |
357.4 g/mol |
IUPAC Name |
2-(3,4-dimethylphenoxy)-N-[(E)-(2-methoxy-5-nitrophenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C18H19N3O5/c1-12-4-6-16(8-13(12)2)26-11-18(22)20-19-10-14-9-15(21(23)24)5-7-17(14)25-3/h4-10H,11H2,1-3H3,(H,20,22)/b19-10+ |
InChI Key |
JLJQBNWTZPDRCO-VXLYETTFSA-N |
Isomeric SMILES |
CC1=C(C=C(C=C1)OCC(=O)N/N=C/C2=C(C=CC(=C2)[N+](=O)[O-])OC)C |
Canonical SMILES |
CC1=C(C=C(C=C1)OCC(=O)NN=CC2=C(C=CC(=C2)[N+](=O)[O-])OC)C |
Origin of Product |
United States |
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